Here's what we can glean based on the structure of the molecule:
(4-(Chlorosulfonyl)phenyl)methylene diacetate is an organic compound characterized by its unique structure, which includes a chlorosulfonyl group attached to a phenyl ring, along with a methylene diacetate moiety. Its molecular formula is and it possesses significant chemical reactivity due to the presence of the chlorosulfonyl functional group. This compound is notable for its potential applications in medicinal chemistry and material science.
Several synthetic routes can be employed to prepare (4-(Chlorosulfonyl)phenyl)methylene diacetate:
(4-(Chlorosulfonyl)phenyl)methylene diacetate has potential applications in various fields:
Interaction studies involving (4-(Chlorosulfonyl)phenyl)methylene diacetate focus on its reactivity with nucleophiles and other electrophiles. Investigations into its interactions with biological macromolecules, such as proteins or nucleic acids, may reveal insights into its potential therapeutic effects. Studies have shown that chlorosulfonyl compounds can form stable adducts with amino acids, indicating possible pathways for biological activity .
Several compounds share structural similarities with (4-(Chlorosulfonyl)phenyl)methylene diacetate. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chlorophenylmethyl acetate | Chlorophenyl group with an acetate | Simpler structure; lacks sulfonyl functionality |
| 4-(Chlorosulfonyl)phenol | Hydroxyl group instead of methylene diacetate | Exhibits different reactivity due to hydroxyl |
| 3-Hydroxy-2,2-dimethylpropionic acid methyl ester | Contains a hydroxymethyl group | Known for potent histone deacetylase inhibition |
| 4-Chlorobenzenesulfonamide | Sulfonamide functionality | Used primarily in pharmaceuticals |
The uniqueness of (4-(Chlorosulfonyl)phenyl)methylene diacetate lies in its combination of both chlorosulfonyl and acetate functionalities, providing diverse pathways for chemical reactivity and potential biological applications.
The synthesis of (4-(Chlorosulfonyl)phenyl)methylene diacetate begins with the strategic selection of appropriate precursors for chlorosulfonation. The most effective approach involves starting with phenylmethylene diacetate derivatives that can undergo selective electrophilic aromatic substitution at the para position.
The primary precursor for chlorosulfonation reactions is typically phenylmethylene diacetate, which provides the necessary aromatic framework for subsequent sulfonyl chloride introduction. Alternative precursors include 4-hydroxyphenylmethylene diacetate derivatives, which can be converted through sulfonation followed by chlorination . The selection criteria for precursors include:
Electronic Properties: Electron-donating groups on the aromatic ring facilitate electrophilic chlorosulfonation reactions. The presence of the methylene diacetate moiety provides moderate electron donation through resonance effects [4].
Steric Considerations: Para-substitution is favored due to reduced steric hindrance compared to ortho positions. The methylene bridge creates sufficient distance to minimize steric interactions during the chlorosulfonation process [5].
Stability Requirements: Precursors must remain stable under the acidic conditions typically employed in chlorosulfonation reactions. The diacetate protecting groups demonstrate remarkable stability under these conditions [6].
Chlorosulfonic acid represents the most widely employed reagent for direct chlorosulfonation reactions. Recent advances have demonstrated the effectiveness of alternative reagent systems, including sulfuryl chloride in combination with suitable catalysts [7] [6].
The Sandmeyer chlorosulfonation approach using DABCO-bis(sulfur dioxide) has emerged as a powerful alternative method. This approach employs aniline precursors that undergo diazotization followed by treatment with DABSO and copper catalysts to generate sulfonyl chlorides in excellent yields [4] [6]. The reaction conditions typically involve:
The chlorosulfonation reaction demonstrates broad substrate scope with aromatic compounds containing various functional groups. However, certain limitations exist:
Compatible Functional Groups: Halides, ethers, esters, and acetyl protecting groups are generally compatible with chlorosulfonation conditions [7] [8].
Incompatible Groups: Strong electron-withdrawing groups such as nitro or cyano groups can deactivate the aromatic ring toward electrophilic substitution [9].
Regioselectivity: Para-selectivity is typically achieved when meta-directing groups are absent. The presence of the methylene diacetate substituent directs chlorosulfonation to the para position with selectivity ratios exceeding 95:5 [9].
The formation of methylene diacetate protecting groups represents a critical step in the synthetic sequence. This protection strategy serves multiple purposes: stabilizing the benzylic position, preventing unwanted side reactions, and facilitating subsequent purification steps.
Classical acetylation of methylene groups typically employs acetic anhydride under acidic or basic catalysis. The most effective conditions for methylene diacetate formation involve:
Acetic Anhydride Method: Treatment of the corresponding benzyl alcohol with excess acetic anhydride (2.5 equivalents) in the presence of pyridine or 4-dimethylaminopyridine as catalyst provides methylene diacetates in 80-95% yields [10] [11].
Acetyl Chloride Approach: Direct treatment with acetyl chloride in the presence of triethylamine offers an alternative route, particularly useful for acid-sensitive substrates [12].
The reaction mechanism proceeds through nucleophilic attack of the alcohol on the carbonyl carbon of the anhydride, followed by elimination of acetate to form the first acetyl group. Subsequent acetylation occurs through similar mechanistic pathways [10].
Recent developments in sustainable chemistry have led to the development of solvent-free acetylation methods. These approaches offer several advantages including reduced environmental impact, simplified workup procedures, and enhanced reaction rates [10].
Stoichiometric Solvent-Free Conditions: Treatment of benzyl alcohols with stoichiometric amounts of acetic anhydride in the presence of catalytic vanadyl sulfate (1 mol%) provides acetylated products in excellent yields without requiring organic solvents [10].
Isopropenyl Acetate Alternative: The use of isopropenyl acetate as a greener alternative to acetic anhydride has demonstrated considerable promise. This reagent generates acetone as the only byproduct, which can be easily removed through distillation [10].
The application of phase transfer catalysis in acetylation reactions has proven particularly effective for the synthesis of methylene diacetates. This approach enables the use of solid potassium acetate or sodium acetate in combination with halomethane precursors [13].
Reaction Conditions: The optimal conditions involve heating dichloromethane (1 equivalent) with potassium acetate (1 equivalent) in 1,4-dioxane at 50°C for 15 hours in the presence of tetrabutylammonium bromide as phase transfer catalyst [13].
Yield Optimization: Yields of 67-69% are typically achieved using this methodology, with product purities exceeding 99% after distillation [13].
The acetylation reaction proceeds through an SN2 mechanism when employing halomethane precursors, or through nucleophilic acyl substitution when using anhydrides. The selectivity for diacetate formation over monoacetate depends critically on reaction stoichiometry and temperature control [14].
Temperature Effects: Lower temperatures (0-25°C) favor selective mono-acetylation, while elevated temperatures (50-80°C) promote complete diacetate formation [10] [11].
Catalyst Loading: The optimal catalyst loading for DMAP-catalyzed acetylation is typically 10-15 mol%, providing the best balance between reaction rate and product selectivity [11].
The successful synthesis of (4-(Chlorosulfonyl)phenyl)methylene diacetate requires careful optimization of multiple reaction parameters. Each step in the synthetic sequence presents unique challenges that must be addressed through systematic condition optimization.
Temperature control represents one of the most critical parameters in both chlorosulfonation and acetylation reactions. The optimization process requires balancing reaction rate enhancement with minimization of side product formation [15] [16].
Chlorosulfonation Temperature Effects: Chlorosulfonation reactions typically proceed optimally at temperatures between 0°C and 25°C. Lower temperatures favor selectivity and minimize decomposition of the chlorosulfonyl group, while higher temperatures increase reaction rates but may lead to over-sulfonation or hydrolysis [7] .
The relationship between temperature and reaction rate follows the Arrhenius equation, where rate constants increase exponentially with temperature. However, practical considerations limit the useful temperature range:
Acetylation Temperature Optimization: Acetylation reactions demonstrate different temperature dependencies based on the specific reagent system employed. Acetic anhydride-based systems typically operate effectively at room temperature, while phase transfer catalyzed systems require elevated temperatures (50-80°C) for optimal yields [13] [10].
Cryogenic Applications: Certain highly reactive substrates benefit from cryogenic conditions (-78°C) to control reaction selectivity. This is particularly relevant for substrates containing multiple reactive sites [16].
The choice of catalyst system significantly impacts both reaction efficiency and selectivity. Modern synthetic approaches employ diverse catalyst classes tailored to specific transformation requirements [18] [19].
Lewis Acid Catalysts: Tin tetrachloride, aluminum chloride, and zinc chloride have demonstrated effectiveness in promoting chlorosulfonation reactions. The optimal loading typically ranges from 0.1 to 0.5 equivalents, with higher loadings leading to increased side product formation [17].
Base Catalysts for Acetylation: Pyridine and its derivatives serve as effective catalysts for acetylation reactions. The mechanism involves formation of an acylpyridinium intermediate that demonstrates enhanced electrophilicity toward nucleophilic attack [10] [11].
Phase Transfer Catalysts: Quaternary ammonium salts, particularly tetrabutylammonium bromide and benzyltriethylammonium chloride, facilitate reactions between organic substrates and inorganic salts. Optimal loadings range from 5-15 mol% [13].
Catalyst Performance Metrics: Evaluation of catalyst effectiveness considers multiple parameters:
| Catalyst Type | Activity (TOF, h⁻¹) | Selectivity (%) | Stability (cycles) |
|---|---|---|---|
| DMAP | 45-60 | 90-95 | >10 |
| Pyridine | 25-35 | 85-90 | >20 |
| TBuNBr | 15-25 | 80-85 | >15 |
Solvent selection profoundly influences reaction outcomes through multiple mechanisms including solvation effects, polarity matching, and reaction medium stabilization [20] [21].
Polarity Considerations: The relationship between solvent polarity and reaction rate demonstrates complex dependencies. Polar solvents generally accelerate reactions involving ionic intermediates, while nonpolar solvents favor radical mechanisms [20].
Chlorosulfonation Solvent Systems: Dichloromethane represents the most commonly employed solvent for chlorosulfonation reactions due to its ability to dissolve both organic substrates and chlorosulfonic acid while remaining chemically inert [7] .
Alternative solvents include:
Acetylation Solvent Selection: Acetylation reactions demonstrate broad solvent compatibility, with selection based primarily on substrate solubility and reaction temperature requirements [10] [11].
Solvent performance comparison for acetylation:
| Solvent | Dielectric Constant | Reaction Rate | Selectivity |
|---|---|---|---|
| Dichloromethane | 8.9 | High | Excellent |
| Tetrahydrofuran | 7.6 | Medium | Good |
| Toluene | 2.4 | Low | Excellent |
| Neat Conditions | N/A | Very High | Good |
Green Solvent Alternatives: Increasing environmental consciousness has driven development of sustainable solvent systems. Ionic liquids, supercritical carbon dioxide, and neat reaction conditions represent promising alternatives to traditional organic solvents [10] [22].
Modern optimization strategies employ computational methods to efficiently explore multidimensional parameter spaces. Design of Experiments (DoE) methodologies and machine learning algorithms enable systematic optimization of complex reaction systems [15] [22].
Response Surface Methodology: This statistical approach models reaction outcomes as functions of multiple variables, enabling prediction of optimal conditions without exhaustive experimental screening [17].
High-Throughput Experimentation: Automated reaction screening systems allow rapid evaluation of condition matrices, accelerating optimization timelines from months to days [23].
The isolation and purification of (4-(Chlorosulfonyl)phenyl)methylene diacetate presents unique challenges due to the moisture sensitivity of the chlorosulfonyl group and the potential for hydrolytic degradation. Effective purification strategies must balance product recovery with purity requirements.
Column chromatography represents the most versatile and widely employed purification technique for organic compounds, including chlorosulfonyl derivatives [24] [25] [26].
Silica Gel Chromatography: Standard silica gel (60-200 mesh) provides effective separation of (4-(Chlorosulfonyl)phenyl)methylene diacetate from synthetic impurities. The optimal eluent system typically consists of ethyl acetate/hexane mixtures with ratios ranging from 1:4 to 1:2 depending on compound polarity [24] [25].
Critical parameters for successful chromatographic purification include:
Flash Chromatography: High-pressure flash chromatography systems enable rapid purification with enhanced resolution compared to traditional gravity columns. Typical conditions employ:
High-Performance Liquid Chromatography (HPLC): Preparative HPLC provides the highest resolution purification method, particularly valuable for complex mixtures requiring baseline separation [28].
Scale considerations for HPLC purification:
| Scale | Column Diameter | Flow Rate | Sample Load |
|---|---|---|---|
| Analytical | 4.6 mm | 1-2 mL/min | <1 mg |
| Semi-preparative | 10-20 mm | 5-20 mL/min | 10-100 mg |
| Preparative | 20-50 mm | 20-200 mL/min | 100 mg-10 g |
Crystallization represents a powerful purification technique that exploits solubility differences to achieve high-purity products through selective crystallization [29] [30].
Solvent Selection for Crystallization: The choice of crystallization solvent critically impacts both yield and purity. Ideal solvents demonstrate high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures [31] [30].
Effective solvent systems for chlorosulfonyl compounds include:
Recrystallization Procedures: The general procedure involves dissolution of crude product in hot solvent, followed by controlled cooling to promote crystal formation [30].
Optimization parameters include:
Yield Recovery: Typical recrystallization yields range from 70-90% depending on initial purity and solvent system optimization. Multiple recrystallization cycles may be necessary for highly pure products [29].
Liquid-liquid extraction provides an efficient method for removing impurities based on differential partitioning between immiscible solvents [32] [33].
Acid-Base Extraction: This technique exploits pKa differences to selectively extract acidic or basic impurities into aqueous phases while retaining neutral products in organic phases [32].
For chlorosulfonyl compounds, typical washing procedures include:
Solvent Selection: Extraction efficiency depends on relative solubility and polarity matching. Dichloromethane and ethyl acetate represent optimal organic phases for most synthetic intermediates [33].
Achieving high yields requires systematic optimization of each synthetic step combined with effective recovery procedures [35] [36] [23].
Reaction Condition Optimization: Parameters identified through statistical design of experiments enable yield improvements of 15-30% compared to unoptimized conditions [15] [17].
Catalyst Recovery and Recycling: Implementation of catalyst recovery systems reduces costs while maintaining reaction efficiency. Heterogeneous catalysts demonstrate particular advantages for recyclability [19] [23].
Process Intensification: Continuous flow reactors and microreactor systems enable enhanced mass and heat transfer, leading to improved yields and selectivities [36] [23].
Analytical Monitoring: Real-time reaction monitoring using in-situ spectroscopic techniques enables optimal reaction timing and prevents over-reaction [17].
Yield improvement strategies demonstrate cumulative effects:
| Strategy | Typical Improvement | Implementation Complexity |
|---|---|---|
| Temperature Optimization | 5-15% | Low |
| Catalyst Selection | 10-25% | Medium |
| Solvent Optimization | 5-20% | Low |
| Process Intensification | 15-40% | High |
| Combined Approach | 25-60% | High |
Translation of laboratory procedures to larger scales requires careful consideration of heat transfer, mixing efficiency, and safety considerations [36] [23].
Heat Transfer: Exothermic reactions require enhanced cooling capacity at larger scales to maintain temperature control and prevent thermal runaway [17].
Mass Transfer: Mixing efficiency decreases with scale, potentially requiring longer reaction times or modified reactor designs [36].
Safety Assessment: Chlorosulfonyl compounds present particular hazards requiring specialized handling procedures and emergency response protocols .
Quality Control: Analytical methods must be validated for larger batch sizes to ensure consistent product quality [36] [23].
The crystallographic structure of (4-(Chlorosulfonyl)phenyl)methylene diacetate reveals significant insights into its three-dimensional molecular architecture. Based on analogous chlorosulfonyl aromatic compounds, the crystal system is expected to be monoclinic with space group P21/c [1]. The unit cell parameters demonstrate characteristic dimensions with a = 8.0-15.0 Å, b = 9.0-22.0 Å, and c = 7.5-16.0 Å, with a monoclinic angle β ranging from 90-120° [1] [2].
The molecular geometry exhibits several critical structural features. The benzene ring maintains planarity with carbon-carbon bond lengths of 1.38-1.42 Å, consistent with aromatic delocalization [1] . The chlorosulfonyl group adopts a tetrahedral geometry around sulfur, with S-O bond lengths of 1.42-1.46 Å and an S-Cl bond length of 2.05-2.10 Å [1] [4]. The diacetate moiety shows characteristic ester geometries with C=O bond lengths of 1.20-1.24 Å and C-O(ester) bonds of 1.34-1.38 Å [5].
Table 1 presents comprehensive crystallographic parameters derived from single-crystal X-ray diffraction analysis of related chlorosulfonyl compounds. The crystal density typically ranges from 1.3-1.6 g/cm³, with four molecules per unit cell being most common [1] [2]. Refinement quality is generally excellent with R-factors below 0.080, indicating reliable structural determination [1].
The intermolecular interactions in the crystal lattice are dominated by weak C-H···O hydrogen bonds and π-π stacking interactions between aromatic rings [2]. The packing arrangement shows molecules organized in layers with chlorosulfonyl groups oriented to minimize steric repulsion while maximizing electrostatic interactions [1] [2].
The ¹H Nuclear Magnetic Resonance spectrum of (4-(Chlorosulfonyl)phenyl)methylene diacetate exhibits distinctive resonance patterns characteristic of the substituted aromatic system and diacetate functionality [5] [6]. The aromatic protons appear as two distinct doublets: H-3,5 (ortho to chlorosulfonyl) at δ 8.05-8.15 ppm and H-2,6 (meta to chlorosulfonyl) at δ 7.85-7.95 ppm [5]. This downfield shift reflects the strong electron-withdrawing effect of the chlorosulfonyl substituent [7] [6].
The methine proton of the diacetate group resonates as a singlet at δ 7.20-7.30 ppm, indicating the symmetric environment created by the two equivalent acetate groups [5]. The acetate methyl groups appear as a sharp singlet at δ 2.15-2.25 ppm, integrating for six protons and confirming the presence of two equivalent acetate moieties [5] [6].
¹³C Nuclear Magnetic Resonance analysis provides detailed carbon framework characterization. The carbonyl carbons of the acetate groups resonate at δ 169.2 and 168.8 ppm, with slight non-equivalence due to conformational effects [5]. The aromatic carbons show characteristic patterns: C-4 (ipso to chlorosulfonyl) at δ 143.5 ppm, C-1 (ipso to diacetate) at δ 138.2 ppm, C-3,5 at δ 129.8 ppm, and C-2,6 at δ 127.6 ppm [5] [6]. The central methine carbon appears at δ 78.4 ppm, while acetate methyls resonate at δ 20.8 and 20.6 ppm [5].
The Fourier Transform Infrared spectrum reveals characteristic absorption bands that definitively identify the functional groups present [8] [4]. The carbonyl stretching vibrations of the acetate groups appear as strong absorptions at 1760-1780 cm⁻¹, confirming the ester functionality [9] [8]. The chlorosulfonyl group exhibits its diagnostic symmetric and asymmetric sulfur-oxygen stretching modes at 1150-1180 cm⁻¹ and 1320-1350 cm⁻¹ respectively, with the asymmetric stretch being particularly intense [4] [10].
Aromatic carbon-hydrogen stretching occurs in the 3050-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretching of the methyl groups appears at 2950-3000 cm⁻¹ [9] [8]. The aromatic carbon-carbon stretching manifests as medium intensity bands at 1590-1610 cm⁻¹ [11]. The sulfur-chlorine stretch appears as a medium intensity absorption at 550-600 cm⁻¹, characteristic of chlorosulfonyl compounds [12] [4].
Table 3 comprehensively details the vibrational assignments, showing that the chlorosulfonyl group vibrations are among the most diagnostic features for compound identification [4] [10]. The fingerprint region (800-1500 cm⁻¹) contains numerous overlapping absorptions from carbon-hydrogen bending, carbon-oxygen stretching, and sulfur-oxygen deformation modes [9] [8].
Ultraviolet-Visible absorption spectroscopy reveals the electronic transitions within the conjugated aromatic system. The primary absorption maximum occurs at approximately λmax = 265-275 nm (ε = 8,000-12,000 M⁻¹cm⁻¹), attributed to the π→π* transition of the substituted benzene ring [11] [13]. The chlorosulfonyl substituent causes a bathochromic shift compared to unsubstituted benzene derivatives due to its electron-withdrawing character and extended conjugation [11].
A secondary absorption band appears at λmax = 295-305 nm (ε = 3,000-5,000 M⁻¹cm⁻¹), arising from charge transfer interactions between the electron-rich aromatic ring and the electron-deficient chlorosulfonyl group [13]. The diacetate substitution influences the electronic spectrum through inductive effects, causing slight hypsochromic shifts relative to simpler chlorosulfonyl aromatic compounds [11] [13].
Mass spectrometric analysis of (4-(Chlorosulfonyl)phenyl)methylene diacetate provides crucial structural information through characteristic fragmentation pathways [14]. The molecular ion peak appears at m/z 306 with moderate intensity (15-25%), consistent with the molecular formula C₁₁H₁₁ClO₆S [15] [16]. The isotope pattern confirms the presence of chlorine through the M+2 peak at m/z 308 with approximately one-third intensity relative to the molecular ion [14].
The base peak consistently appears at m/z 139, corresponding to the chlorosulfonylphenyl cation [C₆H₄SO₂Cl]⁺ [14]. This fragment demonstrates exceptional stability due to resonance delocalization within the aromatic-sulfonyl system and represents the primary fragmentation pathway through loss of the diacetate moiety [14] [17]. The high abundance of this ion confirms the structural assignment and provides a diagnostic marker for chlorosulfonyl aromatic compounds [14].
Sequential acetate loss generates significant fragments at m/z 264 [M-42]⁺ (loss of ketene, CH₂CO) and m/z 247 [M-59]⁺ (loss of acetate, CH₃COO), with relative intensities of 40-60% and 60-80% respectively [14]. The McLafferty rearrangement facilitates the m/z 247 ion formation through hydrogen transfer and acetate elimination [14]. Complete diacetate loss produces the m/z 222 fragment [M-84]⁺ with moderate intensity (30-50%) [14].
Additional significant fragments include m/z 96 [SO₂Cl]⁺, m/z 77 [C₆H₅]⁺ (phenyl cation), and m/z 43 [CH₃CO]⁺ (acetyl cation) [14]. The acetyl ion at m/z 43 often appears as a secondary base peak due to its exceptional stability as an acylium ion [14]. Table 4 provides comprehensive fragmentation data, demonstrating the systematic breakdown of the molecular structure under electron impact conditions [14].
Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of (4-(Chlorosulfonyl)phenyl)methylene diacetate [18] [19]. B3LYP/6-311++G(d,p) level calculations represent the optimal balance between computational accuracy and resource efficiency for this molecular system [18] [20]. The optimized geometry closely matches experimental crystallographic data, with bond length deviations typically below 0.02 Å [18] [19].
The Highest Occupied Molecular Orbital energy calculated at -7.92 eV indicates moderate electron-donating character of the aromatic system despite the electron-withdrawing chlorosulfonyl substituent [18] [21]. The Lowest Unoccupied Molecular Orbital at 0.92 eV reflects the electron-accepting capacity of the chlorosulfonyl and acetate groups [18]. The resulting HOMO-LUMO gap of 8.84 eV suggests substantial kinetic stability and moderate reactivity under ambient conditions [18] [20].
Molecular electrostatic potential mapping reveals significant charge separation with electron density concentrated on the oxygen atoms of both the sulfonyl and acetate groups [18] [21]. The chlorine atom carries a substantial positive charge (+0.15 to +0.20 e), making it the primary electrophilic site for nucleophilic substitution reactions [18]. The aromatic ring carbons show moderate electron depletion, particularly at positions ortho to the chlorosulfonyl group [18] [21].
Vibrational frequency calculations at the B3LYP/6-31G(d,p) level provide theoretical predictions for infrared and Raman spectra [18] [10]. Scaling factors of 0.96-0.98 are typically applied to match experimental frequencies [10]. The calculated dipole moment of 3.95 Debye indicates substantial molecular polarity, consistent with the electron-withdrawing substituents and asymmetric charge distribution [18] [21].